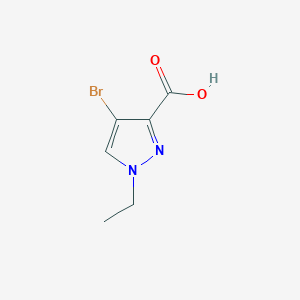

4-bromo-1-ethyl-1H-pyrazole-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

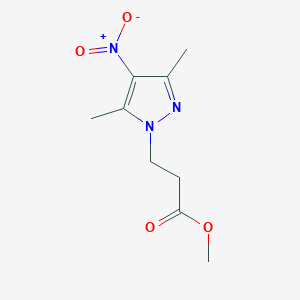

4-bromo-1-ethyl-1H-pyrazole-3-carboxylic acid is a chemical compound with the molecular formula C6H7BrN2O2 . It has an average mass of 219.036 Da and a monoisotopic mass of 217.969086 Da .

Synthesis Analysis

Pyrazole nucleus, the core structure of 4-bromo-1-ethyl-1H-pyrazole-3-carboxylic acid, can be synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . These methods offer mild conditions, broad substrate scope, and excellent functional group tolerance .Molecular Structure Analysis

The molecular structure of 4-bromo-1-ethyl-1H-pyrazole-3-carboxylic acid consists of a pyrazole ring which is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms .Chemical Reactions Analysis

Pyrazoles, including 4-bromo-1-ethyl-1H-pyrazole-3-carboxylic acid, are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They can undergo a variety of chemical reactions, including [3+2] cycloaddition reactions, condensations with ketones and aldehydes, and oxidative cyclizations .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-bromo-1-ethyl-1H-pyrazole-3-carboxylic acid include a molecular formula of C6H7BrN2O2, an average mass of 219.036 Da, and a monoisotopic mass of 217.969086 Da .Applications De Recherche Scientifique

Synthesis of Novel Pyrazole Derivatives

4-Bromo-1-ethyl-1H-pyrazole-3-carboxylic acid is used in the synthesis of various pyrazole derivatives. For instance, the facile synthesis of ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate is achieved via condensation of pyrazole-5-amine derivatives and activated carbonyl groups in refluxing acetic acid (Ghaedi et al., 2015). This process is useful for preparing new N-fused heterocycle products in good to excellent yields.

Role in Pd-Catalysed Cross-Coupling Reactions

Ethyl 3- and 5-Triflyloxy-1H-pyrazole-4-carboxylates, closely related compounds, have been used as precursors in Sonogashira-type cross-coupling reactions with various alkynes. These reactions yield alkynyl-4-(ethoxycarbonyl)pyrazoles, which through further cyclization, produce different condensed pyrazoles (Arbačiauskienė et al., 2011).

Enhancement of Pyrazole Synthesis Yield

The synthesis of 1H-pyrazole-4-carboxylic acid, a related compound, has been improved from a 70% yield to a 97.1% yield. This method involves Claisen condensation, cyclization, deamination, and hydrolysis reactions (Dong, 2011).

Application in Insecticide Synthesis

3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, a structurally similar compound, is a key intermediate in the synthesis of the insecticide chlorantraniliprole. It is prepared through a series of reactions including nucleophilic substitution, cyclization, esterification, bromination, dehydrogenation, and hydrolysis (Ji Ya-fei, 2009).

Potential in Optical Limiting Applications

Novel series of N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates show potential for optical limiting applications. One compound in this series, having a carboxylic acid group and ester substituent, displayed maximum nonlinearity, indicating its potential use in optical technologies (Chandrakantha et al., 2013).

Preparation of Imidazo-Pyridine Derivatives

The reaction of substituted 2-aminopyrazines with ethyl 2-benzoyl-2-bromoacetate leads to the formation of ethyl 2-phenylimidazo[1,2-a]pyrazine-3-carboxylates. These derivatives have been evaluated for their anti-inflammatory activity, demonstrating the potential therapeutic applications of pyrazole derivatives (Abignente et al., 1992).

Mécanisme D'action

Target of Action

Pyrazole derivatives are known for their diverse pharmacological effects . They have been reported to interact with various biological targets, including enzymes, receptors, and proteins, depending on their specific chemical structure .

Mode of Action

For instance, they can inhibit or activate enzymes, bind to receptors altering their function, or interfere with protein-protein interactions .

Biochemical Pathways

Pyrazole derivatives are known to affect various biochemical pathways depending on their specific targets . They can influence signal transduction pathways, metabolic pathways, and cell cycle regulation, among others .

Pharmacokinetics

Metabolism and excretion rates can determine the compound’s half-life .

Result of Action

Depending on their specific targets and mode of action, pyrazole derivatives can induce various cellular responses, such as apoptosis, cell cycle arrest, or changes in signal transduction .

Action Environment

The action, efficacy, and stability of 4-bromo-1-ethyl-1H-pyrazole-3-carboxylic acid can be influenced by various environmental factors. These can include pH, temperature, presence of other molecules, and specific characteristics of the biological environment . For instance, the pH can affect the ionization state of the compound, influencing its absorption and distribution. Temperature can affect the compound’s stability and its interactions with its targets.

Propriétés

IUPAC Name |

4-bromo-1-ethylpyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2O2/c1-2-9-3-4(7)5(8-9)6(10)11/h3H,2H2,1H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEGPTEWNTIRADT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)C(=O)O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-bromo-1-ethyl-1H-pyrazole-3-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzoic acid](/img/structure/B507994.png)

![ethyl N-([1,2,4]triazolo[1,5-a]pyrimidin-2-ylcarbonyl)glycinate](/img/structure/B508014.png)

![5-[(3-Chlorophenoxy)methyl]-2-furaldehyde](/img/structure/B508019.png)

![[3-(5-phenyl-2H-tetraazol-2-yl)-1-adamantyl]acetic acid](/img/structure/B508022.png)

![5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]furan-2-carbaldehyde](/img/structure/B508025.png)

![5-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-2-furaldehyde](/img/structure/B508027.png)

![5-[(4-Bromophenoxy)methyl]furan-2-carboxylic acid](/img/structure/B508033.png)